molecular formula C9H12N2O B8626456 2-Butanamido pyridine

2-Butanamido pyridine

Cat. No.: B8626456
M. Wt: 164.20 g/mol
InChI Key: CJQHIWRBVAXFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butanamido pyridine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a butyrylamino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanamido pyridine typically involves the acylation of 2-aminopyridine with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Butanamido pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 2-Aminopyridine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Butanamido pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Butanamido pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the butyrylamino group but shares the pyridine ring structure.

    2-Acetylaminopyridine: Similar structure with an acetyl group instead of a butyryl group.

    2-Propionylaminopyridine: Contains a propionyl group instead of a butyryl group.

Uniqueness: 2-Butanamido pyridine is unique due to the presence of the butyrylamino group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a pharmaceutical intermediate and its versatility in organic synthesis.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-pyridin-2-ylbutanamide

InChI

InChI=1S/C9H12N2O/c1-2-5-9(12)11-8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3,(H,10,11,12)

InChI Key

CJQHIWRBVAXFDG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

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